molecular formula C20H16Cl2N2O4 B14156111 ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate CAS No. 299164-17-3

ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B14156111
CAS No.: 299164-17-3
M. Wt: 419.3 g/mol
InChI Key: SLADYFWLWSRJSN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate typically involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction is carried out under reflux conditions to ensure the complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of the dichlorophenyl and furan moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

299164-17-3

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H16Cl2N2O4/c1-3-26-20(25)17-10(2)27-19(24)12(9-23)18(17)16-7-6-15(28-16)11-4-5-13(21)14(22)8-11/h4-8,18H,3,24H2,1-2H3

InChI Key

SLADYFWLWSRJSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)N)C

Origin of Product

United States

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